molecular formula C9H14N2OS B13593747 3-(Thiazol-2-ylmethyl)piperidin-3-ol

3-(Thiazol-2-ylmethyl)piperidin-3-ol

Cat. No.: B13593747
M. Wt: 198.29 g/mol
InChI Key: GEANWUCOYTUKSK-UHFFFAOYSA-N
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Description

3-(Thiazol-2-ylmethyl)piperidin-3-ol is a heterocyclic compound that features both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-ylmethyl)piperidin-3-ol typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the use of substituted 2-amino benzothiazoles, which are treated with potassium thiocyanate in an acidic medium to achieve substituted 1-phenylthiourea. This intermediate is then cyclized with an oxidizing agent such as bromine in the presence of glacial acetic acid to afford the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylmethyl)piperidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-5 or C-2 positions of the thiazole ring.

Scientific Research Applications

3-(Thiazol-2-ylmethyl)piperidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiazol-2-ylmethyl)piperidin-3-ol involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate biochemical pathways and enzymes or stimulate/block receptors in biological systems . For example, thiazole-containing compounds have been shown to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

3-(Thiazol-2-ylmethyl)piperidin-3-ol can be compared with other similar compounds, such as:

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

The uniqueness of this compound lies in its combination of a thiazole ring and a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylmethyl)piperidin-3-ol

InChI

InChI=1S/C9H14N2OS/c12-9(2-1-3-10-7-9)6-8-11-4-5-13-8/h4-5,10,12H,1-3,6-7H2

InChI Key

GEANWUCOYTUKSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=NC=CS2)O

Origin of Product

United States

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